molecular formula C11H17Cl2N3O B2955419 6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride CAS No. 1858252-02-4

6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride

Cat. No.: B2955419
CAS No.: 1858252-02-4
M. Wt: 278.18
InChI Key: IODNFIJKTXYNNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a hybrid structure incorporating two privileged pharmacophores: a piperidine ring and a pyridine-2-carboxamide moiety. Piperidine derivatives are among the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, as well as numerous alkaloids . The piperidine ring is a ubiquitous scaffold in the pharmaceutical industry, and the development of novel piperidine derivatives is a key task in modern organic chemistry . Concurrently, the pyridine ring is one of the most extensively used heterocycles in drug design, profoundly impacting pharmacological activity and leading to numerous broad-spectrum therapeutic agents . Pyridine-based rings are known to improve a molecule's metabolic stability, enhance its cellular permeability, and help optimize its protein-binding properties . Compounds bearing the pyridine-2-carboxamide group have been studied for a range of biological activities, including anticancer, antibacterial, and antifungal properties, making them a versatile scaffold for probe and lead development . The specific molecular architecture of 6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride, which links these two critical motifs, suggests potential for diverse research applications. It may serve as a key intermediate or precursor in the synthesis of more complex bioactive molecules. Researchers can explore its utility as a building block for developing novel enzyme inhibitors, receptor modulators, or other pharmacologically active agents. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-piperidin-3-ylpyridine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c12-11(15)10-5-1-4-9(14-10)8-3-2-6-13-7-8;;/h1,4-5,8,13H,2-3,6-7H2,(H2,12,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODNFIJKTXYNNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC(=CC=C2)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride typically involves the reaction of piperidine with pyridine-2-carboxylic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form .

Chemical Reactions Analysis

6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s piperidinyl and carboxamide groups distinguish it from halogenated analogs (e.g., 6-chloro-2-iodo-3-methylpyridine), which are often intermediates in synthesis .

Salt Form Comparisons: Hydrochloride vs. Dihydrochloride

The choice of salt form significantly impacts physicochemical properties:

Property Hydrochloride (1 HCl) Dihydrochloride (2 HCl)
Solubility Moderate aqueous solubility Enhanced solubility due to higher ionic character
Stability Stable under standard conditions May require controlled storage (e.g., desiccants)
Pharmaceutical Relevance Common in APIs with single amine groups Preferred for compounds with multiple basic sites (e.g., piperidine, pyridine)

For example, levocetirizine dihydrochloride (an antihistamine) utilizes the dihydrochloride form to improve solubility and efficacy, a strategy likely applicable to 6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride .

Molecular and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Applications
6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride C11H18Cl2N3O (estimated) ~300.2 (base + 2HCl) Pharmaceutical research
Levocetirizine dihydrochloride C21H25ClN2O3·2HCl 461.81 Antihistamine
5-Fluoro-2-[...]pyridine dihydrochloride C13H15Cl2FN4O ~349.2 Drug discovery

Biological Activity

6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride is a compound of significant interest in biological research due to its diverse pharmacological properties. This article explores the compound's biological activity, mechanisms of action, and applications in drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride features a piperidine ring attached to a pyridine carboxamide moiety. This unique combination contributes to its biological activity and potential therapeutic applications.

The precise mechanism of action for 6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride is not fully elucidated; however, it is known to interact with various molecular targets, including receptors and enzymes. These interactions can modulate biological pathways, leading to therapeutic effects in different contexts.

1. Receptor Modulation

Research indicates that compounds similar to 6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride exhibit significant activity against various receptors. For instance, it has been studied as a potential dual ligand for histamine H3 and sigma-1 receptors, which are implicated in pain modulation and neurodegenerative diseases .

2. Anticancer Potential

Several studies have highlighted the compound's potential in cancer therapy. It has shown activity against various cancer cell lines by modulating neurotransmitter systems and inhibiting tumor growth pathways.

3. Neuroprotective Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. Its ability to bind to specific receptors may help in the development of therapies aimed at conditions such as Alzheimer's disease and Parkinson's disease .

Research Applications

6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride is utilized in various research domains:

  • Drug Development : It serves as an intermediate in synthesizing pharmaceutical agents, contributing to novel drug formulations.
  • Material Synthesis : The compound is also employed in creating advanced materials with specific properties for industrial applications.

Case Study 1: Analgesic Activity

A study focused on a series of piperidine-based compounds, including derivatives of 6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride, demonstrated broad-spectrum analgesic activity in animal models of nociceptive and neuropathic pain. The lead compound exhibited significant efficacy compared to standard analgesics, highlighting its potential for pain management therapies .

Case Study 2: Antitumor Activity

In vitro studies on cancer cell lines have shown that 6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride can inhibit cell proliferation and induce apoptosis. The compound was tested against several cancer types, demonstrating promising results that warrant further investigation into its mechanisms and therapeutic potential.

Comparative Analysis

Compound NameStructure FeaturesNotable Activity
6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloridePiperidine and pyridine structureAnalgesic, anticancer activity
KSK67Similar piperidine coreDual receptor activity
PitolisantH3 receptor antagonistApproved for narcolepsy

This table illustrates the diversity within this structural class while emphasizing the unique properties of 6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride.

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